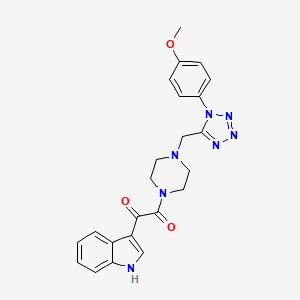
1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(1H-indol-3-yl)-2-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological effects based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Recent studies have indicated that the compound exhibits a variety of biological activities:
1. Antimicrobial Activity
Research has shown that derivatives of indole compounds, including those similar to the target compound, possess significant antimicrobial properties. For instance, tris(1H-indol-3-yl)methylium salts demonstrated high activity against both sensitive and multidrug-resistant bacteria with minimal inhibitory concentrations (MIC) ranging from 0.13 to 1.0 µg/mL . This suggests that the indole moiety contributes positively to antimicrobial efficacy.
2. Cytotoxicity
Cytotoxicity assays performed on human fibroblast cell lines (HPF-hTERT) revealed varying degrees of cytotoxic effects among different derivatives. The tested compounds showed a range of cytotoxicity levels, indicating that modifications in structure can lead to significant changes in biological activity . The prototype compound's cytotoxicity was notably lower than traditional chemotherapeutic agents, suggesting potential for therapeutic applications with reduced side effects.
The mechanism by which these compounds exert their effects often involves interaction with microbial membranes or specific cellular targets. For instance, the ability of indolylmethylium salts to form pores in microbial membranes enhances their penetration and effectiveness against pathogens .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of an indole-based derivative against various bacterial strains, including resistant strains. The results indicated that the compound effectively inhibited growth in several strains, highlighting its potential as a new antimicrobial agent.
Case Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, derivatives were tested against cancer cell lines. The findings demonstrated that certain structural modifications led to enhanced cytotoxic effects compared to standard treatments like doxorubicin, suggesting a promising avenue for cancer therapy.
Data Table: Biological Activity Summary
属性
IUPAC Name |
1-(1H-indol-3-yl)-2-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c1-33-17-8-6-16(7-9-17)30-21(25-26-27-30)15-28-10-12-29(13-11-28)23(32)22(31)19-14-24-20-5-3-2-4-18(19)20/h2-9,14,24H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKXZJJKEFNQKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














